molecular formula C17H27NO2 B14633903 N-[2-(Nonyloxy)phenyl]acetamide CAS No. 55792-64-8

N-[2-(Nonyloxy)phenyl]acetamide

Cat. No.: B14633903
CAS No.: 55792-64-8
M. Wt: 277.4 g/mol
InChI Key: IEQCPFGWRAWBHR-UHFFFAOYSA-N
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Description

N-[2-(Nonyloxy)phenyl]acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Nonyloxy)phenyl]acetamide typically involves the reaction of 2-(nonyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired product. The general reaction can be represented as follows:

2-(Nonyloxy)aniline+Acetic anhydrideThis compound+Acetic acid\text{2-(Nonyloxy)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(Nonyloxy)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-[2-(Nonyloxy)phenyl]amine.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Nonyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nonyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Phenylacetamide: Lacks the nonyloxy group, resulting in different physicochemical properties.

    N-(2-Methoxyphenyl)acetamide: Contains a methoxy group instead of a nonyloxy group, leading to variations in reactivity and applications.

    N-(2-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group, affecting its solubility and biological activity.

Uniqueness: N-[2-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts distinct lipophilic properties and influences its interactions with biological targets. This makes it a valuable compound for specific applications where enhanced membrane permeability and specific molecular interactions are desired.

Properties

CAS No.

55792-64-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(2-nonoxyphenyl)acetamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15(2)19/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19)

InChI Key

IEQCPFGWRAWBHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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